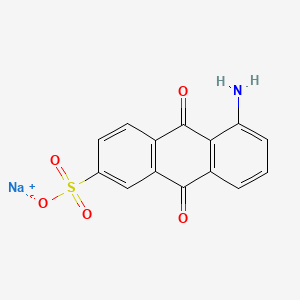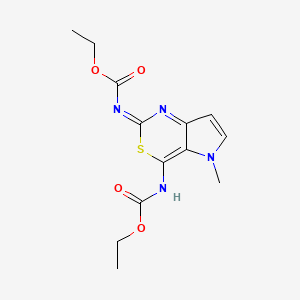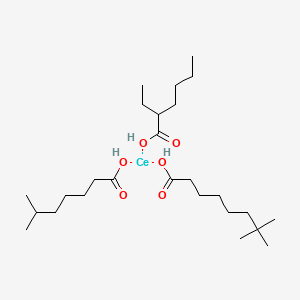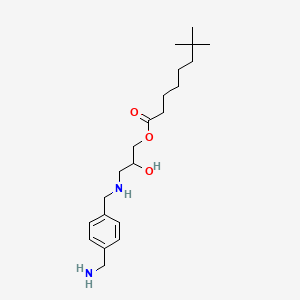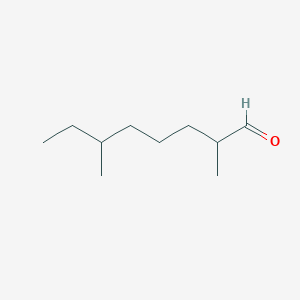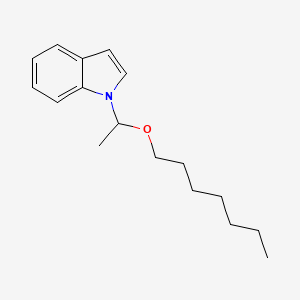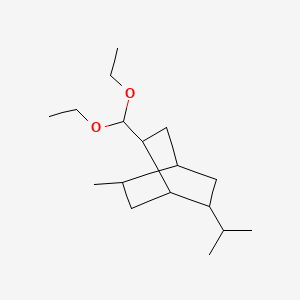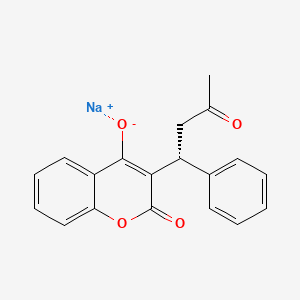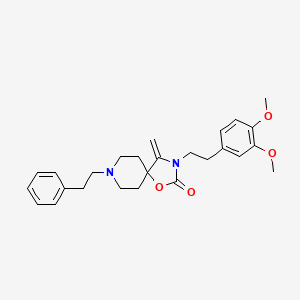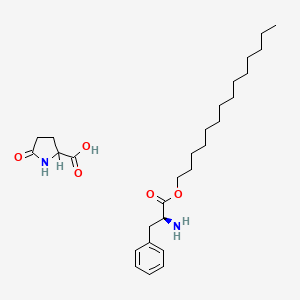
Einecs 255-397-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 255-397-5, also known by its CAS number 41489-05-8, is a chemical compound with the molecular formula C28H46N2O5 . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Scientific Research Applications
Einecs 255-397-5 has several scientific research applications across different fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be studied for its potential biological activities and therapeutic applications. In industry, it may be utilized in the production of various chemical products .
Comparison with Similar Compounds
Einecs 255-397-5 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with similar molecular formulas or functional groups.
Properties
CAS No. |
41489-05-8 |
|---|---|
Molecular Formula |
C28H46N2O5 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
5-oxopyrrolidine-2-carboxylic acid;tetradecyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C23H39NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-26-23(25)22(24)20-21-17-14-13-15-18-21;7-4-2-1-3(6-4)5(8)9/h13-15,17-18,22H,2-12,16,19-20,24H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t22-;/m0./s1 |
InChI Key |
POHUGFHPMCAEQL-FTBISJDPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)[C@H](CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


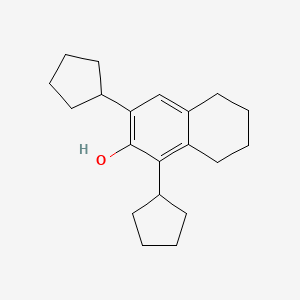
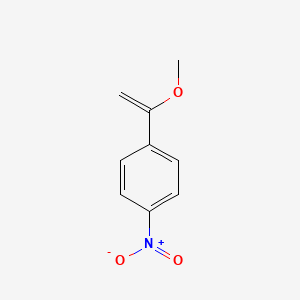
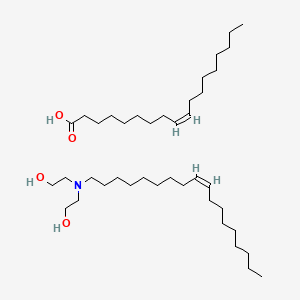
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
